3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide

PPARγ Insulin sensitization Thiazolidinedione

3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide (CAS 2034309-54-9, molecular formula C₁₅H₁₇N₃O₄S, molecular weight 335.38 g/mol) is a synthetic small molecule that integrates a thiazolidine-2,4-dione (TZD) heterocycle with an azetidine ring via a urea-type carboxamide linker. The TZD scaffold is the pharmacophoric core of clinically approved insulin-sensitizing agents such as pioglitazone and rosiglitazone, which act as peroxisome proliferator-activated receptor γ (PPARγ) agonists.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 2034309-54-9
Cat. No. B2989361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide
CAS2034309-54-9
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C15H17N3O4S/c1-2-22-12-6-4-3-5-11(12)16-14(20)17-7-10(8-17)18-13(19)9-23-15(18)21/h3-6,10H,2,7-9H2,1H3,(H,16,20)
InChIKeyYBGUOPXGPBVQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide (CAS 2034309-54-9): Chemical Class and Baseline Characteristics for Procurement Evaluation


3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide (CAS 2034309-54-9, molecular formula C₁₅H₁₇N₃O₄S, molecular weight 335.38 g/mol) is a synthetic small molecule that integrates a thiazolidine-2,4-dione (TZD) heterocycle with an azetidine ring via a urea-type carboxamide linker. The TZD scaffold is the pharmacophoric core of clinically approved insulin-sensitizing agents such as pioglitazone and rosiglitazone, which act as peroxisome proliferator-activated receptor γ (PPARγ) agonists [1]. The azetidine ring contributes conformational rigidity, enhanced sp³ character, and improved metabolic stability relative to non-constrained amine linkers, properties that have driven the incorporation of azetidine motifs into multiple FDA-approved drugs [2]. The compound bears a 2-ethoxyphenyl substituent on the terminal carboxamide nitrogen, distinguishing it from other members of the 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide series. The compound is offered for non-human research purposes only.

Why Generic Substitution Fails for 3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide: N-Substituent-Dependent Pharmacology in TZD-Azetidine Hybrids


Within the 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide class, the terminal N-substituent (in this case, 2-ethoxyphenyl) is the sole variable structural element among close analogs. This substituent dictates key drug-like properties—including lipophilicity (logP), hydrogen-bonding capacity, molecular shape, and target-binding complementarity—that cannot be assumed equivalent across analogs. The TZD head group engages the PPARγ ligand-binding domain through a conserved hydrogen-bond network, but the tail group modulates binding affinity, selectivity among PPAR isoforms (α, γ, δ), and co-regulator recruitment profiles [1]. Similarly, the azetidine ring imparts pharmacokinetic advantages, but the identity of the N-substituent profoundly influences metabolic stability, plasma protein binding, and tissue distribution [2]. Therefore, a user intending to replicate or extend structure-activity relationship (SAR) studies in metabolic or inflammatory disease models must procure the exact compound rather than a structurally similar analog bearing a different N-substituent, as even minor substituent changes (e.g., 2-ethoxyphenyl vs. phenyl, benzyl, or cyclopentyl) can produce divergent biological outcomes.

Quantitative Differentiation Evidence for 3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide Against Closest Structural Analogs


PPARγ Transactivation Potential: Class-Level Pharmacophore Integrity of the Thiazolidine-2,4-Dione Core

The target compound retains the intact thiazolidine-2,4-dione (TZD) pharmacophore required for PPARγ ligand-binding domain engagement. While direct transactivation data for CAS 2034309-54-9 are not publicly available, the conserved TZD head group is known to recapitulate the hydrogen-bonding network observed with clinical TZDs. In a representative class reference, pioglitazone achieved 62.48% PPARγ transactivation at 1 µM in a luciferase reporter gene assay, whereas synthetic TZD derivatives from the same study exhibited transactivation values ranging from 18.5% to 74.2%, demonstrating that N-substituent identity critically tunes potency [1]. The 2-ethoxyphenyl substituent of the target compound introduces an additional hydrogen-bond acceptor (ethoxy oxygen) not present in the unsubstituted phenyl analog, which may alter the binding pose and co-regulator peptide recruitment profile. Direct comparative data against the N-phenyl, N-benzyl, and N-cyclopentyl analogs are required to quantify the magnitude of this differentiation.

PPARγ Insulin sensitization Thiazolidinedione

Lipophilicity and Hydrogen-Bonding Capacity Differentiation Conferred by the 2-Ethoxyphenyl Substituent

The 2-ethoxyphenyl group introduces physicochemical properties that differentiate the target compound from its closest catalog-listed analogs. Relative to the N-phenyl analog (C₁₂H₁₂N₂O₄S, MW 280.30), the target compound (C₁₅H₁₇N₃O₄S, MW 335.38) adds an ethoxy group (-OCH₂CH₃) that increases the heavy atom count by 4, adds one hydrogen-bond acceptor, and raises the calculated partition coefficient (clogP) by approximately 1.0–1.5 log units based on fragment-based additivity. Compared to the N-(3-phenylpropyl) analog (C₁₆H₁₉N₃O₃S, MW 333.41, CAS 2034382-20-0) , the target compound replaces a flexible alkyl linker with a directly attached aromatic ring bearing an ortho-ethoxy substituent, resulting in greater conformational restriction, altered π-stacking potential, and differentiated metabolic soft spots. Quantitative experimental logP or chromatographic hydrophobicity index (CHI) data have not been reported for any member of this series in the public domain.

Lipophilicity Hydrogen bonding Physicochemical profiling

Azetidine Ring Contribution to Metabolic Stability: Class-Level Advantage Over Non-Azetidine TZD Derivatives

The azetidine ring endows the target compound with conformational rigidity and reduced metabolic liability compared to flexible aliphatic amine linkers commonly employed in TZD derivatives. Multiple FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine) incorporate azetidine motifs specifically to enhance metabolic stability, receptor selectivity, and pharmacokinetic profiles [1]. Mechanistically, the four-membered ring restricts bond rotation, reducing the number of accessible conformations that cytochrome P450 enzymes can productively bind, while the ring strain (approximately 25.4 kcal/mol) disfavors oxidative ring-opening under physiological conditions. In a comparative drug-discovery context, an azetidine-based diacylglycerol acyltransferase 2 (DGAT2) inhibitor (ervogastat, PF-06865571) demonstrated superior metabolic stability over its non-azetidine predecessors, enabling progression to phase 2 clinical trials [2]. Direct microsomal stability or hepatocyte clearance data for CAS 2034309-54-9 are not publicly available, but the class-level advantage of the azetidine scaffold is well-established.

Metabolic stability Azetidine Pharmacokinetics

Ortho-Ethoxy Substituent: Differentiation from Para-Substituted and Unsubstituted Phenyl Analogs in Binding-Site Complementarity

Molecular docking studies of TZD derivatives indicate that the PPARγ ligand-binding domain contains a large, Y-shaped hydrophobic pocket (Arm II/III) that accommodates the tail group with different regiochemical preferences. Ortho-substitution on the phenyl ring, as in the 2-ethoxyphenyl group of CAS 2034309-54-9, directs the ethoxy substituent toward a sub-pocket near Ser289 and His323 that tolerates hydrogen-bond acceptors, whereas para-substitution orients substituents toward the solvent-exposed entrance of the binding cleft, often yielding weaker binding [1]. Among the catalog-listed 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide analogs, the target compound is the only member featuring an ortho-alkoxy-substituted phenyl ring directly attached to the carboxamide nitrogen. All other cataloged analogs bear either unsubstituted phenyl, benzyl, benzhydryl, cyclopentyl, or 4-chlorobenzyl substituents, none of which present a hydrogen-bond acceptor at the ortho position. This structural distinction is predicted to alter the binding pose and co-regulator peptide displacement profile relative to the analog series, though experimental binding data (Kᵢ, IC₅₀, or EC₅₀) remain unreported.

Structure-activity relationship Ortho-substitution PPARγ binding pocket

Recommended Research Application Scenarios for 3-(2,4-Dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide Based on Available Evidence


PPARγ Structure-Activity Relationship (SAR) Expansion in the Azetidine-TZD Hybrid Series

The target compound is appropriate for medicinal chemistry groups seeking to expand the SAR landscape of 3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamides. Its ortho-ethoxyphenyl substituent fills a gap in the current catalog offering—no other commercially listed analog in this sub-series carries an ortho-alkoxy aromatic group. Procurement enables head-to-head in vitro PPARγ transactivation and binding assays comparing the 2-ethoxyphenyl derivative against the N-phenyl, N-(3-phenylpropyl), N-cyclopentyl, N-benzhydryl, and N-(4-chlorobenzyl) analogs to quantify the impact of ortho-alkoxy substitution on potency, efficacy, and isoform selectivity [1]. Researchers should note that baseline PPARγ activity for this specific compound has not been reported and must be established de novo.

Metabolic Stability Screening of Azetidine-Containing TZD Derivatives for in Vivo Candidate Selection

The azetidine ring of CAS 2034309-54-9 is expected to confer improved metabolic stability relative to non-constrained TZD derivatives [1]. This compound can serve as a tool compound in comparative microsomal and hepatocyte stability assays, where its intrinsic clearance is measured alongside non-azetidine TZDs (e.g., pioglitazone, rosiglitazone) and other azetidine-bearing TZD analogs. Such studies can validate the class-level hypothesis that azetidine incorporation reduces CYP-mediated oxidative metabolism, providing a rationale for prioritizing azetidine-TZD hybrids in lead optimization programs targeting metabolic diseases.

Co-Regulator Recruitment Profiling to Assess PPARγ Ligand Functional Selectivity

PPARγ ligands can exhibit biased agonism, differentially recruiting co-activators (e.g., PGC-1α, SRC-1) versus co-repressors (e.g., NCoR, SMRT). The 2-ethoxyphenyl tail group of the target compound may engage the PPARγ binding pocket in a pose distinct from that of rosiglitazone or pioglitazone, potentially altering the co-regulator recruitment profile [1]. Time-resolved fluorescence resonance energy transfer (TR-FRET) co-regulator peptide displacement assays can be performed to benchmark the target compound against clinical TZDs and other analog series members. A differentiated co-regulator profile would support procurement for mechanistic studies of PPARγ pharmacology beyond simple transcriptional activation.

Negative Control or Baseline Compound in N-Substituent SAR Studies

Given the absence of published activity data, CAS 2034309-54-9 may be evaluated as a baseline or negative-control compound in SAR campaigns focused on optimizing the N-substituent of the azetidine-TZD scaffold. Its ortho-ethoxyphenyl group represents a moderately polar, hydrogen-bond-acceptor-rich terminus that can serve as a reference point for designing analogs with varied electronic, steric, and lipophilic properties. Procurement of the exact compound ensures reproducibility in SAR tables when benchmarking against newly synthesized derivatives.

Quote Request

Request a Quote for 3-(2,4-dioxothiazolidin-3-yl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.